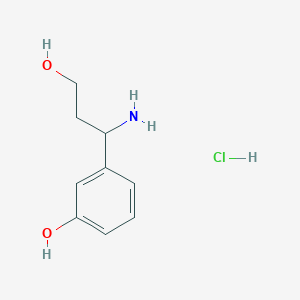
3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl
Descripción general
Descripción
“3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl” is related to Phenylephrine Hydrochloride , which is also known as ®- (−)-Phenylephrine hydrochloride, ®- (−)-1- (3-Hydroxyphenyl)-2-methylaminoethanol hydrochloride, ®- (−)-3-Hydroxy-α- (methylaminomethyl)benzyl alcohol hydrochloride . It is a compound with a molecular weight of 203.67 .
Synthesis Analysis
An improved method to synthesize a similar compound, 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA), has been reported . The synthesis is based on an indium-mediated sonochemical Reformatsky reaction . This method is simpler and more convenient than previous methods, which required specialized equipment, flammable materials, and high-pressure reaction vessels .
Molecular Structure Analysis
The molecular structure of “3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl” is likely similar to that of Phenylephrine Hydrochloride, which has a linear formula of HOC6H4CH (CH2NHCH3)OH·HCl .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared, and environmentally benign organoboron reagent . This reaction might be relevant to the chemical reactions involving “3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl”.
Aplicaciones Científicas De Investigación
Optical Antipodes Resolution
The resolution of similar compounds into optical antipodes has been achieved through fractional crystallization. Vogler and Baumgartner (1952) demonstrated this by resolving DL-3.4-dihydroxyphenyl-alanine, a compound structurally similar to 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl, into its optical antipodes using fractional crystallization of cinchonine salts (Vogler & Baumgartner, 1952).
Preparation of Optically Active Amino Acids
Yamada, Fujii, and Shioiri (1962) reported on the preparation of optically active amino acids, including derivatives similar to 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl, by chemical or biological resolution. Their work involved the fractional recrystallization of salts and the hydrolysis of N-acetyl-DL-amino acids (Yamada, Fujii, & Shioiri, 1962).
Metabolic Engineering in Yeast
Ji et al. (2018) explored the production of beta-hydroxy acids like 3-hydroxypropionic acid (structurally related to 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl) in yeast. Their research focuses on the construction of synthesis pathways in microbes for compounds such as 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl (Ji et al., 2018).
Synthesis of Unnatural Amino Acids
Watanabe, Kuwata, Sakata, and Matsumura (1966) synthesized unnatural amino acids including derivatives resembling 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl. Their work demonstrates the possibility of creating novel amino acids for various applications (Watanabe, Kuwata, Sakata, & Matsumura, 1966).
High-Performance Liquid Chromatography
Chen, Qiu, and Xu (2005) utilized high-performance liquid chromatography (HPLC) for separating derivatives of beta-alanine, which is structurally similar to 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl. This technique is crucial for analyzing and purifying complex organic compounds (Chen, Qiu, & Xu, 2005).
Plant Metabolism Studies
Larsen and Wieczorkowska (1978) investigated the metabolism of 3-substituted alanine derivatives in plants, providing insight into the biological transformations of compounds like 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl in nature (Larsen & Wieczorkowska, 1978).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1-amino-3-hydroxypropyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c10-9(4-5-11)7-2-1-3-8(12)6-7;/h1-3,6,9,11-12H,4-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBYNIGJZVNIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



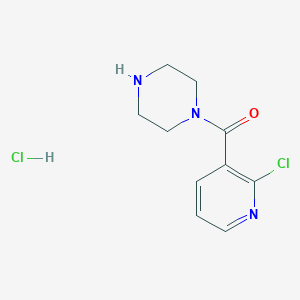
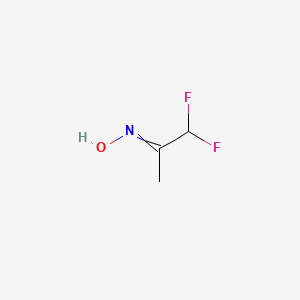
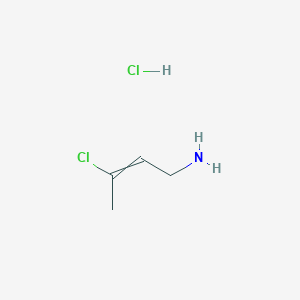
![6-chloro-3-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B1423160.png)
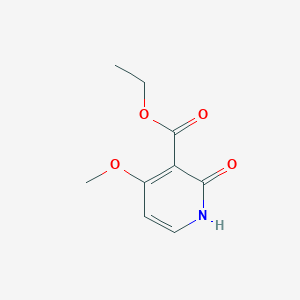
![3-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid](/img/structure/B1423162.png)
![Methyl 2-{[4-(chlorosulfonyl)butyl]amino}benzoate](/img/structure/B1423163.png)
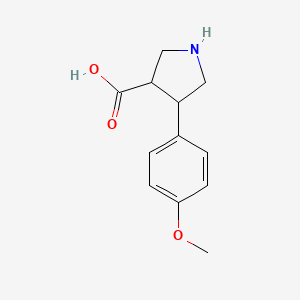
![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1423169.png)
![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline](/img/structure/B1423170.png)
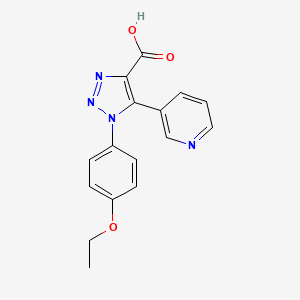
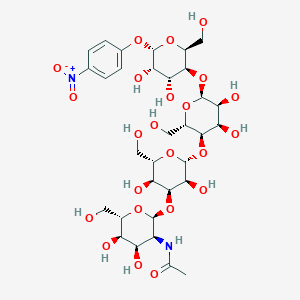
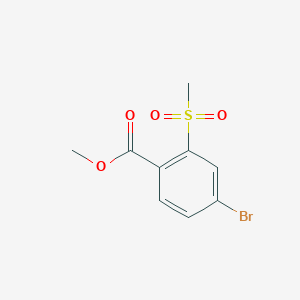
![1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine](/img/structure/B1423179.png)